molecular formula C21H26N2O4S B3440257 3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide CAS No. 80617-48-7

3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide

Cat. No.: B3440257
CAS No.: 80617-48-7
M. Wt: 402.5 g/mol
InChI Key: MXWSCBWGGQPYEV-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is a thiourea-functionalized benzamide derivative characterized by a central benzamide scaffold substituted with triethoxy groups at positions 3, 4, and 3. The carbamothioyl group is further modified with a 4-methylphenyl substituent. This compound belongs to a broader class of N-acyl thioureas, which are studied for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties . Its synthesis typically involves nucleophilic substitution between 3,4,5-triethoxybenzoyl chloride and 4-methylphenyl isothiocyanate under basic conditions, analogous to methods described for related derivatives .

Properties

IUPAC Name

3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-25-17-12-15(13-18(26-6-2)19(17)27-7-3)20(24)23-21(28)22-16-10-8-14(4)9-11-16/h8-13H,5-7H2,1-4H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWSCBWGGQPYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359956
Record name STK027572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80617-48-7
Record name STK027572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and 4-methylphenyl isothiocyanate.

    Formation of Intermediate: The 3,4,5-triethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Reaction with Isothiocyanate: The resulting acid chloride is then reacted with 4-methylphenyl isothiocyanate in the presence of a base such as triethylamine (Et3N) to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamothioyl group can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4,5-triethoxy-N-[(4-methylphenyl)amino]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

  • Anti-Inflammatory Activity: Research indicates that compounds with carbamothioyl moieties can exhibit anti-inflammatory properties. The interaction of 3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide with specific enzymes involved in inflammatory pathways may lead to reduced inflammation markers in vitro and in vivo studies.
  • Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by targeting specific signaling pathways associated with cell survival and growth.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar compounds. Results indicated that derivatives with ethoxy groups showed enhanced lipophilicity and improved cellular uptake, suggesting a promising avenue for developing new anticancer agents.

Materials Science

Synthesis of Novel Materials:
this compound is being explored as a precursor for synthesizing advanced materials with unique electronic and optical properties. The presence of multiple ethoxy groups can enhance the solubility and processability of the resulting materials.

Applications in Nanotechnology:
The compound can serve as a building block for creating nanostructured materials. Its ability to form stable complexes with metal ions has been utilized in the development of nanocomposites with potential applications in sensors and catalysis.

Biological Research

Enzyme Interaction Studies:
The compound is utilized as a biochemical probe to study enzyme interactions. Its carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, allowing researchers to investigate enzyme inhibition mechanisms.

Protein-Ligand Binding Mechanisms:
Research involving fluorescently labeled derivatives has shown promise in studying protein-ligand interactions. The ethoxy groups contribute to the compound's binding affinity and specificity towards various biological targets.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the ethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The triethoxy substitution pattern distinguishes this compound from analogs with methoxy or mixed alkoxy groups. For example:

Compound Name Substituents (Benzamide Core) Carbamothioyl Group Key Properties/Activities Reference
3,4,5-Triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide 3,4,5-Triethoxy 4-Methylphenyl High lipophilicity (predicted) N/A
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy 4-Bromophenyl Crystallizes via N–H···O hydrogen bonds
N-([4-Chlorophenyl]carbamothioyl)-4-methoxybenzamide 4-Methoxy 4-Chlorophenyl Anticancer activity (PC3, HepG2 cells)
2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide 4-Methoxyphenoxymethyl 6-Methylpyridinyl 43% antioxidant capacity (DPPH assay)
  • Triethoxy vs. Trimethoxy : The triethoxy groups likely enhance lipophilicity and metabolic stability compared to trimethoxy analogs, which could improve membrane permeability in biological systems. However, bulkier ethoxy substituents may reduce solubility in polar solvents .
  • 4-Methylphenyl vs. Halogenated Aryl Groups : The 4-methylphenyl group offers steric and electronic contrast to halogenated (e.g., bromo, chloro) or heterocyclic (e.g., morpholinyl, pyridinyl) substituents. Halogenated analogs often exhibit stronger intermolecular interactions (e.g., hydrogen bonds, halogen bonding), influencing crystallinity and bioavailability .

Crystallographic and Computational Insights

  • Crystal Packing : Analogs like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide form chains via N–H···O hydrogen bonds, stabilizing the crystal lattice . The triethoxy variant may exhibit similar intermolecular interactions but with altered packing due to larger substituents.
  • Computational Modeling : Molecular docking studies of N-((2-acetylphenyl)carbamothioyl)benzamide reveal hydrogen bonding with residues like Lys137 and Cys128 in viral proteins, suggesting a mechanism for antiviral activity . The 4-methylphenyl group in the title compound could enhance hydrophobic interactions in analogous targets.

Biological Activity

3,4,5-Triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide, with the CAS number 6284-47-5, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C21H26N2O4S
  • Molecular Weight: 394.51 g/mol
  • Structure: The compound features a benzamide backbone with three ethoxy groups and a carbamothioyl moiety attached to a para-methylphenyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

  • Anticancer Activity: Research indicates that benzamide derivatives often exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Mechanism of Action: The compound may exert its effects through the inhibition of specific enzymes involved in cancer cell metabolism. For example, the inhibition of dihydrofolate reductase (DHFR) has been noted in related benzamide compounds . This action can lead to decreased nucleotide synthesis and ultimately hinder cancer cell growth.

Case Studies and Research Findings

  • Antitumor Studies:
    • A study involving related benzamide derivatives demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity . The mechanism was attributed to the downregulation of key proteins involved in cell cycle regulation.
  • Inhibition of Enzymatic Activity:
    • Compounds structurally similar to this compound were evaluated for their ability to inhibit IMPDH (inosine monophosphate dehydrogenase), an enzyme critical for purine synthesis. This inhibition leads to reduced proliferation in lymphoblastic leukemia cells resistant to standard therapies .
  • Pharmacokinetics and Toxicology:
    • Preliminary studies suggest that the compound has favorable pharmacokinetic properties with moderate bioavailability. Toxicological assessments indicate a safety profile that warrants further investigation in vivo .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits dihydrofolate reductase and IMPDH
CytotoxicitySignificant cytotoxic effects against various cancers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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